molecular formula C28H48O B561398 (3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one CAS No. 19682-33-8

(3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one

Cat. No.: B561398
CAS No.: 19682-33-8
M. Wt: 400.691
InChI Key: KUPZFHLHCMPDRF-NTQZEDNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one is a synthetic organic compound with the molecular formula C28H48O. It is a derivative of cholestane, a saturated steroid hydrocarbon. This compound is characterized by its unique structure, which includes multiple ring systems and a ketone functional group at the third carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one typically involves multiple steps, starting from readily available steroid precursors. The key steps include:

    Functional Group Modification: Introduction of the ethyl group at the 5-position.

    Ring Contraction: Conversion of the cholestane skeleton to the A-nor structure.

    Oxidation: Introduction of the ketone group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Introduction of different substituents at various positions on the steroid skeleton.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized steroids, while reduction will produce alcohol derivatives.

Scientific Research Applications

(3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex steroid derivatives.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one involves its interaction with specific molecular targets and pathways. The ketone group at the 3-position is likely involved in its biological activity, potentially interacting with enzymes or receptors in biological systems. Detailed studies on its mechanism of action are limited, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    Cholestane: The parent compound from which (3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one is derived.

    5beta-Cholestan-3-one: A similar compound with a different substitution pattern.

    Other Steroid Derivatives: Various other steroids with similar ring structures and functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the ethyl group at the 5-position. This structural uniqueness may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

19682-33-8

Molecular Formula

C28H48O

Molecular Weight

400.691

IUPAC Name

(3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one

InChI

InChI=1S/C28H48O/c1-7-28-18-13-21-23-12-11-22(20(4)10-8-9-19(2)3)26(23,5)16-14-24(21)27(28,6)17-15-25(28)29/h19-24H,7-18H2,1-6H3/t20-,21+,22-,23+,24+,26-,27-,28-/m1/s1

InChI Key

KUPZFHLHCMPDRF-NTQZEDNTSA-N

SMILES

CCC12CCC3C4CCC(C4(CCC3C1(CCC2=O)C)C)C(C)CCCC(C)C

Synonyms

5-Ethyl-A-nor-5β-cholestan-3-one

Origin of Product

United States

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